

# 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine CAS number and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

Cat. No.: B3427096

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Technical Guide: 4-(6-Bromobenzo[d]thiazol-2-yl)aniline

Disclaimer: This technical guide provides information on 4-(6-Bromobenzo[d]thiazol-2-yl)aniline, a close structural analogue of the requested compound, **4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine**. Due to a lack of available scientific literature and public data on the N-methylated derivative, this document focuses on the primary amine analogue to provide relevant technical insights for researchers, scientists, and drug development professionals.

## Chemical Identification

This section provides the fundamental chemical identifiers for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

Identifier	Value
IUPAC Name	4-(6-Bromobenzo[d]thiazol-2-yl)aniline
CAS Number	566169-97-9[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrN <sub>2</sub> S
Molecular Weight	305.19 g/mol [1]
Chemical Structure	(See Figure 1)

## Physicochemical and Spectroscopic Data

Quantitative data for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is summarized below. This information is critical for its identification, purification, and quality control.

Property	Value	Reference
Physical State	Solid	General knowledge
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.[1]	[1]

Note: Detailed experimental data such as melting point, <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR were not available in the public domain at the time of this report. Researchers synthesizing this compound would need to perform these characterizations.

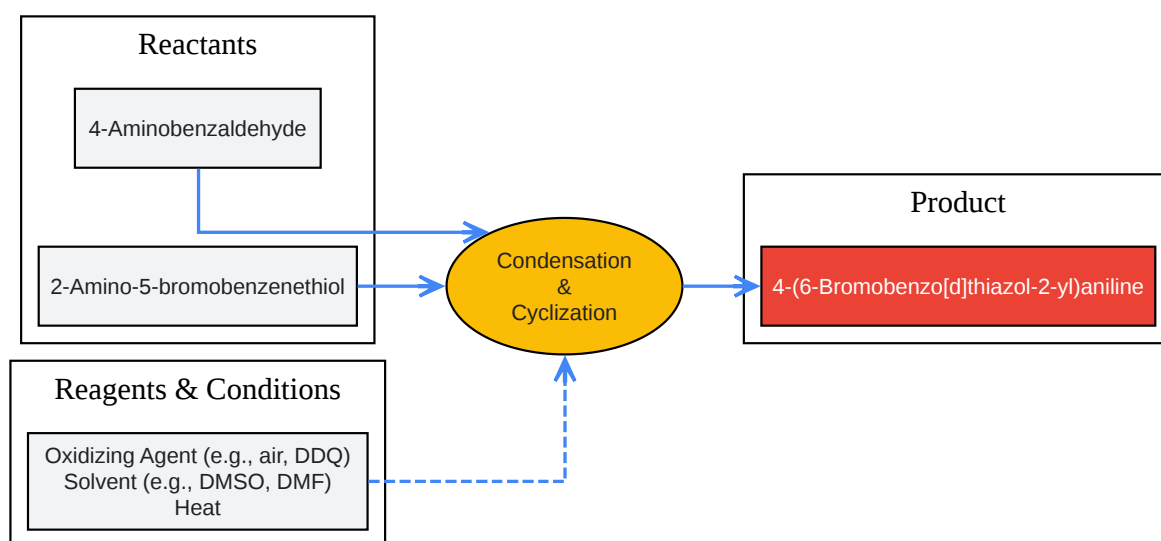
## Synthesis and Experimental Protocols

The synthesis of 2-arylbenzothiazoles is a well-established process in medicinal chemistry. While a specific protocol for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is not explicitly detailed in readily available literature, a general and robust synthetic route involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

### General Synthetic Pathway: Condensation Reaction

A common method for the synthesis of 2-arylbenzothiazoles is the reaction of a 2-aminothiophenol with an aromatic aldehyde, often under oxidative conditions. For the target molecule, this would involve the reaction of 2-amino-5-bromobenzenethiol with 4-aminobenzaldehyde.

Reaction Scheme:



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Figure 2: General synthetic workflow for the preparation of 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.

- **Reactant Preparation:** In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0 eq.) and 4-aminobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- **Reaction Initiation:** To the stirred solution, add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or allow for aerial oxidation).
- **Reaction Conditions:** Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine the melting point.

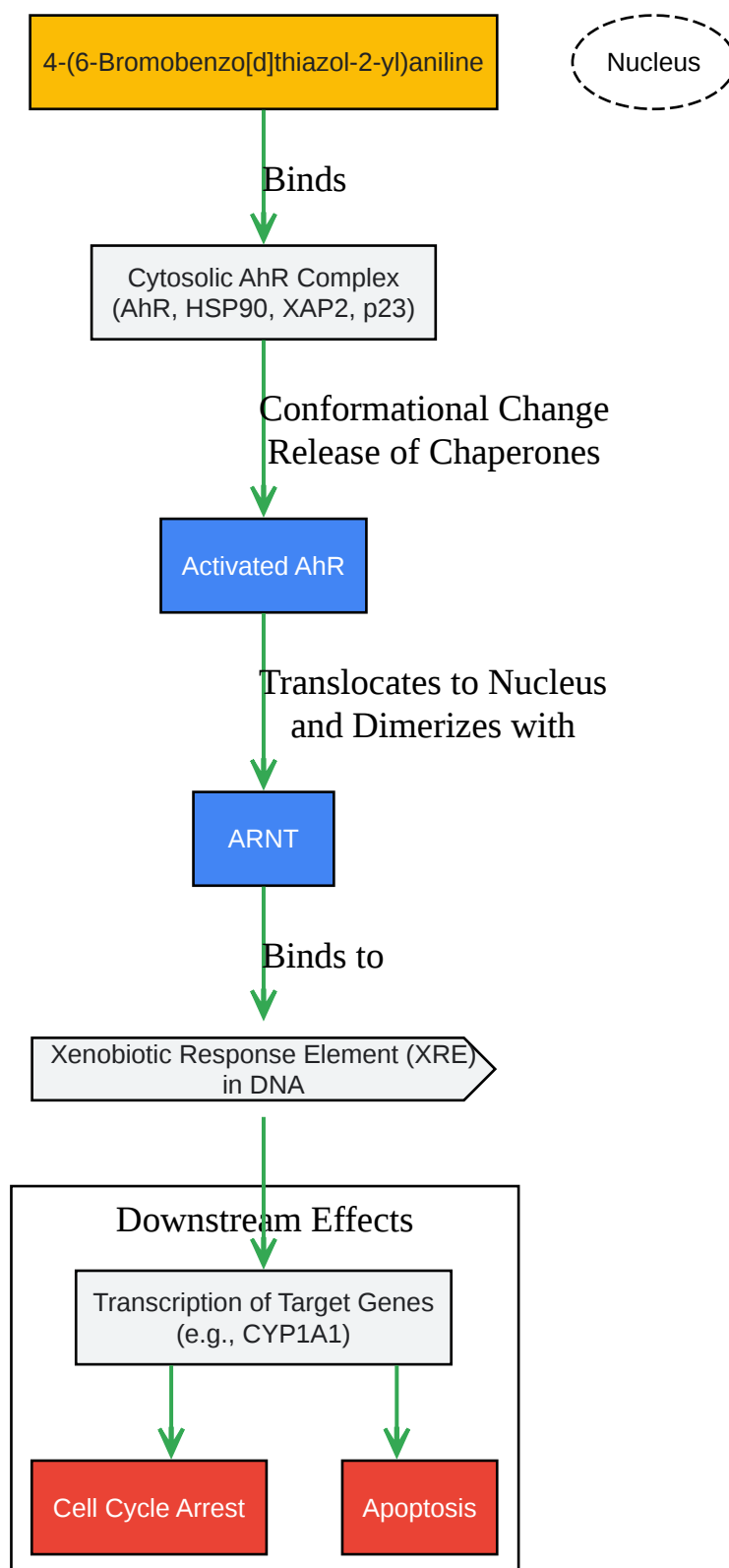
## Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The title compound and its analogues have been investigated for their potential in several therapeutic areas.

### Anticancer Properties

Many 2-arylbenzothiazole derivatives exhibit potent and selective anticancer activity. For instance, the analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to be a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), and its antiproliferative activity is correlated with AhR agonism. It is plausible that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline could exert its anticancer effects through a similar mechanism.

Potential Signaling Pathway:



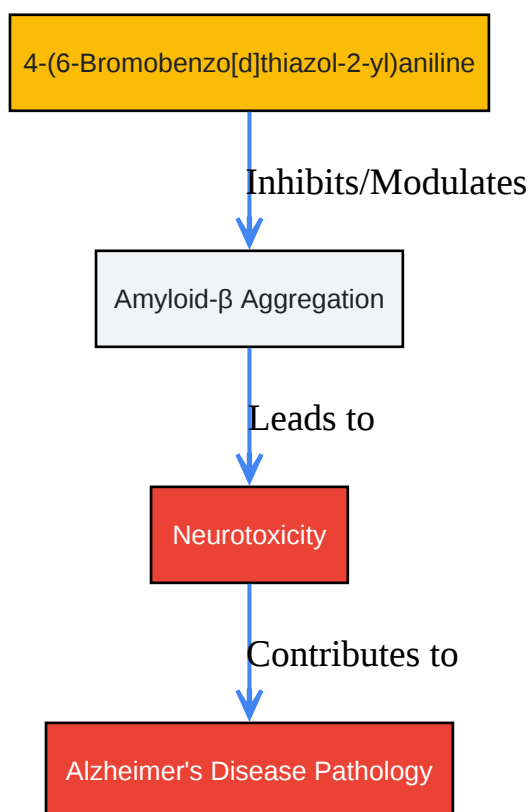
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Figure 3: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for benzothiazole derivatives.

## Neurological Applications

There are indications that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline may be relevant in the context of neurodegenerative diseases, as it is categorized under inhibitors for Amyloid- $\beta$  signaling.<sup>[1]</sup> Amyloid- $\beta$  peptides are centrally implicated in the pathology of Alzheimer's disease. Compounds that can modulate the aggregation or clearance of Amyloid- $\beta$  are of significant interest.

Logical Relationship Diagram:



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Figure 4: Potential role of the compound in modulating Amyloid- $\beta$  pathology.

## Conclusion

4-(6-Bromobenzo[d]thiazol-2-yl)aniline is a promising scaffold for further investigation in drug discovery, particularly in the fields of oncology and neurology. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological activities. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic potential. Researchers are encouraged to synthesize and characterize this compound to explore its properties in greater detail.

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## References

- 1. 566169-97-9|4-(6-Bromobenzo[d]thiazol-2-yl)aniline|BLD Pharm [bldpharm.com]
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